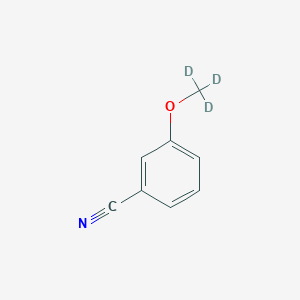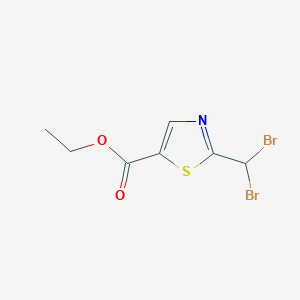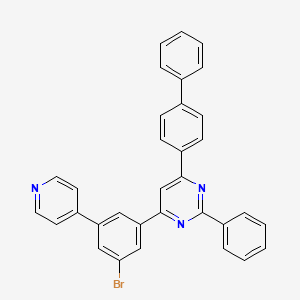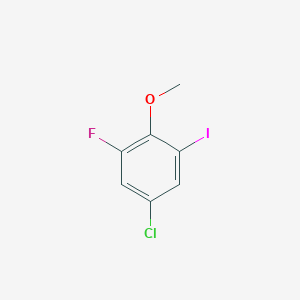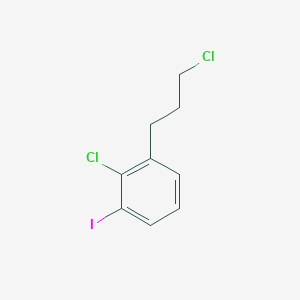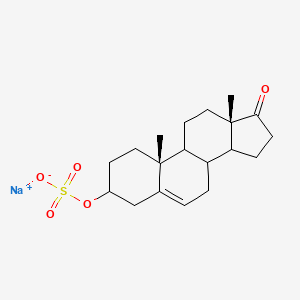![molecular formula C11H8BrN5 B14034582 2-Pyrimidinamine, 4-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14034582.png)
2-Pyrimidinamine, 4-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Pyrimidinamine, 4-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)- is a heterocyclic compound that features a pyrimidine ring fused with a pyrrolo[2,3-b]pyridine moiety. This compound is of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. It is known for its role as an inhibitor of fibroblast growth factor receptors, which are implicated in various types of cancer .
准备方法
The synthesis of 2-Pyrimidinamine, 4-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)- typically involves multiple steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving pyridine and pyrrole derivatives.
Bromination: Introduction of the bromine atom at the desired position is usually done using brominating agents such as N-bromosuccinimide (NBS).
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent quality control measures.
化学反应分析
2-Pyrimidinamine, 4-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)- undergoes various chemical reactions:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions for these reactions include solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium on carbon (Pd/C).
科学研究应用
2-Pyrimidinamine, 4-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)- has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its inhibitory effects on fibroblast growth factor receptors.
Biological Research: The compound is used in studies involving cell proliferation, apoptosis, and migration, particularly in cancer cell lines.
Chemical Biology: It serves as a tool compound for probing the function of fibroblast growth factor receptors in various biological processes.
作用机制
The compound exerts its effects primarily through inhibition of fibroblast growth factor receptors (FGFRs). By binding to the ATP-binding site of these receptors, it prevents their activation and subsequent signaling pathways that promote cell proliferation and survival. This inhibition leads to reduced tumor growth and increased apoptosis in cancer cells .
相似化合物的比较
Similar compounds include other pyrrolo[2,3-b]pyridine derivatives that also target FGFRs. 2-Pyrimidinamine, 4-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)- is unique due to its specific substitution pattern, which confers distinct binding properties and biological activities . Other similar compounds include:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the core structure but differ in their substituents, affecting their potency and selectivity.
Pyrrolopyrazine derivatives: These compounds also exhibit kinase inhibitory activities but have different structural features and biological profiles.
属性
分子式 |
C11H8BrN5 |
|---|---|
分子量 |
290.12 g/mol |
IUPAC 名称 |
4-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C11H8BrN5/c12-9-2-1-6-7(5-15-10(6)17-9)8-3-4-14-11(13)16-8/h1-5H,(H,15,17)(H2,13,14,16) |
InChI 键 |
AFELDORIFDMULD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC2=C1C(=CN2)C3=NC(=NC=C3)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


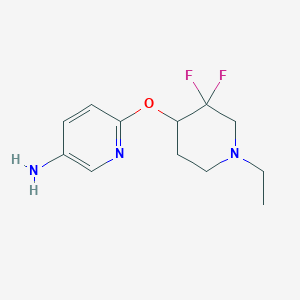
![Butanedioic acid, 2,3-bis[(4-Methylbenzoyl)oxy]-, (2R,3R)-, coMpd. with (1R,2R)-2-[(phenylMethyl)aMino]cyclohexanol (1](/img/structure/B14034504.png)
![10,16-diiodo-N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14034519.png)
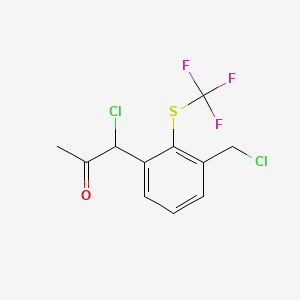
![1,2-bis(4-hydroxyphenyl)-3a-isobutyl-3H-benzo[d]pyrrolo[2,1-b][1,3]oxazine-3,5(3aH)-dione](/img/structure/B14034533.png)
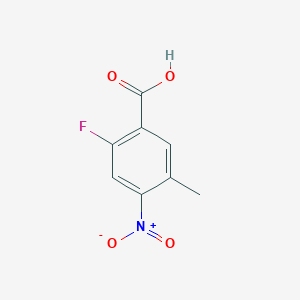
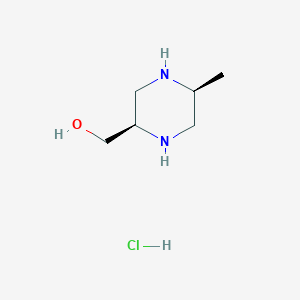
![Methyl 8-methoxy-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate](/img/structure/B14034544.png)
